molecular formula C10H8O3 B14305707 Naphthalenetriol CAS No. 112117-58-5

Naphthalenetriol

Cat. No.: B14305707
CAS No.: 112117-58-5
M. Wt: 176.17 g/mol
InChI Key: NCIAGQNZQHYKGR-UHFFFAOYSA-N
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Description

Naphthalenetriol is an organic compound with the molecular formula C10H8O3. It is a derivative of naphthalene, featuring three hydroxyl groups (-OH) attached to the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalenetriol can be synthesized through several methods. One common approach involves the hydroxylation of naphthalene derivatives. For instance, the hydroxylation of 1,3,8-trihydroxynaphthalene can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst . Another method involves the use of Grignard reagents, where naphthalene is reacted with a suitable Grignard reagent followed by oxidation to introduce hydroxyl groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroxylation processes. These processes often utilize catalysts and controlled reaction conditions to ensure high yield and purity of the final product. The choice of catalyst and reaction conditions can vary depending on the specific industrial requirements .

Chemical Reactions Analysis

Types of Reactions

Naphthalenetriol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form naphthoquinones.

    Reduction: Reduction of this compound can yield dihydroxynaphthalenes.

    Substitution: this compound can undergo substitution reactions where one or more hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride

    Substitution: Bromine, chlorine

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydroxynaphthalenes

    Substitution: Halogenated naphthalenes

Mechanism of Action

The mechanism of action of naphthalenetriol involves its interaction with molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalenetriol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical properties and reactivity. This unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that may not be observed in other similar compounds .

Properties

CAS No.

112117-58-5

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

naphthalene-1,2,3-triol

InChI

InChI=1S/C10H8O3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5,11-13H

InChI Key

NCIAGQNZQHYKGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2O)O)O

Origin of Product

United States

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